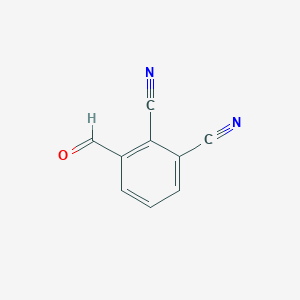
3-Formylbenzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Formylbenzene-1,2-dicarbonitrile is an organic compound with the molecular formula C₉H₄N₂O It is a derivative of phthalonitrile, characterized by the presence of a formyl group (-CHO) attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Formylbenzene-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the formylation of phthalonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to introduce the formyl group onto the phthalonitrile core .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the molar ratios of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Formylbenzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group (-CH₂OH) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: NaBH₄, LiAlH₄, and other reducing agents.
Substitution: Amines, alcohols, and other nucleophiles under appropriate conditions.
Major Products:
Oxidation: 3-Formylphthalic acid.
Reduction: 3-Hydroxymethylphthalonitrile.
Substitution: Various substituted phthalonitrile derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Formylbenzene-1,2-dicarbonitrile has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Formylbenzene-1,2-dicarbonitrile is primarily related to its reactivity towards various chemical reagents. The formyl group and nitrile groups are key functional sites that participate in a range of chemical transformations. These reactions often involve nucleophilic attack on the electrophilic carbon atoms of the formyl and nitrile groups, leading to the formation of new bonds and the generation of diverse products .
Comparación Con Compuestos Similares
Phthalonitrile: The parent compound without the formyl group.
4-Formylphthalonitrile: An isomer with the formyl group in a different position on the benzene ring.
3-Nitrophthalonitrile: A derivative with a nitro group instead of a formyl group.
Uniqueness: 3-Formylbenzene-1,2-dicarbonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to its analogs, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H4N2O |
|---|---|
Peso molecular |
156.14 g/mol |
Nombre IUPAC |
3-formylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C9H4N2O/c10-4-7-2-1-3-8(6-12)9(7)5-11/h1-3,6H |
Clave InChI |
ZIMDAKBCOAZMNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)C#N)C#N)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















